1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride is a compound that belongs to the class of seven-membered heterocycles.
Vorbereitungsmethoden
The synthesis of 1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexahydro-1H-azepine with 2-thienyldimethylsilyl chloride in the presence of a base can yield the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and temperatures ranging from -78°C to reflux .
Wissenschaftliche Forschungsanwendungen
1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride can be compared with other similar compounds such as:
Hexahydro-1H-azepine-2-carboxylic acid methyl ester hydrochloride: This compound has a similar azepine core but differs in its functional groups, leading to different chemical properties and applications.
Thiazepines: These compounds contain sulfur and nitrogen in the ring, exhibiting different biological activities compared to azepines.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
78599-01-6 |
---|---|
Molekularformel |
C13H24ClNSSi |
Molekulargewicht |
289.94 g/mol |
IUPAC-Name |
azepan-1-ium-1-ylmethyl-dimethyl-thiophen-2-ylsilane;chloride |
InChI |
InChI=1S/C13H23NSSi.ClH/c1-16(2,13-8-7-11-15-13)12-14-9-5-3-4-6-10-14;/h7-8,11H,3-6,9-10,12H2,1-2H3;1H |
InChI-Schlüssel |
JEDCEIVOIDIPIF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C[NH+]1CCCCCC1)C2=CC=CS2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.